

An In-depth Technical Guide on the Preclinical Profile of P 1060

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Compound of Interest

Compound Name: P 1060

Cat. No.: B1215913

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Disclaimer: This document summarizes the publicly available preclinical data for the research compound **P 1060**. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive safety and toxicity profile for **P 1060** is not available in the public domain. The information herein is collated from existing scientific literature and safety data for related compounds.

Introduction

P 1060 is a cyanoguanidine derivative and an analog of pinacidil, recognized for its activity as a potassium channel opener.[1] Primarily investigated for its effects on vascular smooth muscle, **P 1060** demonstrates potent spasmolytic activity.[2] This guide provides a summary of its mechanism of action, available preclinical data, and general safety considerations based on its chemical class.

Quantitative Preclinical Data

Specific quantitative toxicity data for **P 1060**, such as LD50 (median lethal dose) or comprehensive IC50 (half-maximal inhibitory concentration) values for toxicity, are not available in published literature. The available data primarily focuses on its pharmacological activity.

| Parameter | Species | Tissue | Effect | Potency | Reference |
|----------------------|---------|-----------------------|---|-----------------------------|---------------------|
| Spasmolytic Activity | Rat | Portal Vein and Aorta | Inhibition of contractions induced by 20 mM KCl | P 1060 > Pinacidil > P 1368 | [2] |
| 86Rb Efflux | Rat | Portal Vein | Increased efflux, indicating K ⁺ channel opening | Active | [2] |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of **P 1060** are not publicly available. The following is a summary of the methodology used in a key study investigating its pharmacological activity:

Assessment of Spasmolytic Activity in Rat Blood Vessels[\[2\]](#)

- Tissues: Portal veins and aortas were isolated from male rats.
- Methodology:
 - Tissues were mounted in organ baths containing physiological salt solution.
 - Spontaneous mechanical activity (in portal vein) and contractions induced by norepinephrine or KCl were recorded.
 - The inhibitory effects of **P 1060** and its analogs on established contractions were measured.
- Intracellular Recordings:
 - Glass microelectrodes were used to measure the membrane potential of smooth muscle cells in the portal vein and aorta.

- The effect of **P 1060** on spontaneous electrical activity and membrane potential was recorded.
- 86Rb Efflux Assay:
 - Tissues were loaded with 86Rb (a marker for K⁺).
 - The efflux of 86Rb in the presence of **P 1060** was measured to determine its effect on K⁺ channel permeability.

Signaling Pathway and Mechanism of Action

P 1060 functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to muscle relaxation.^{[2][3]}

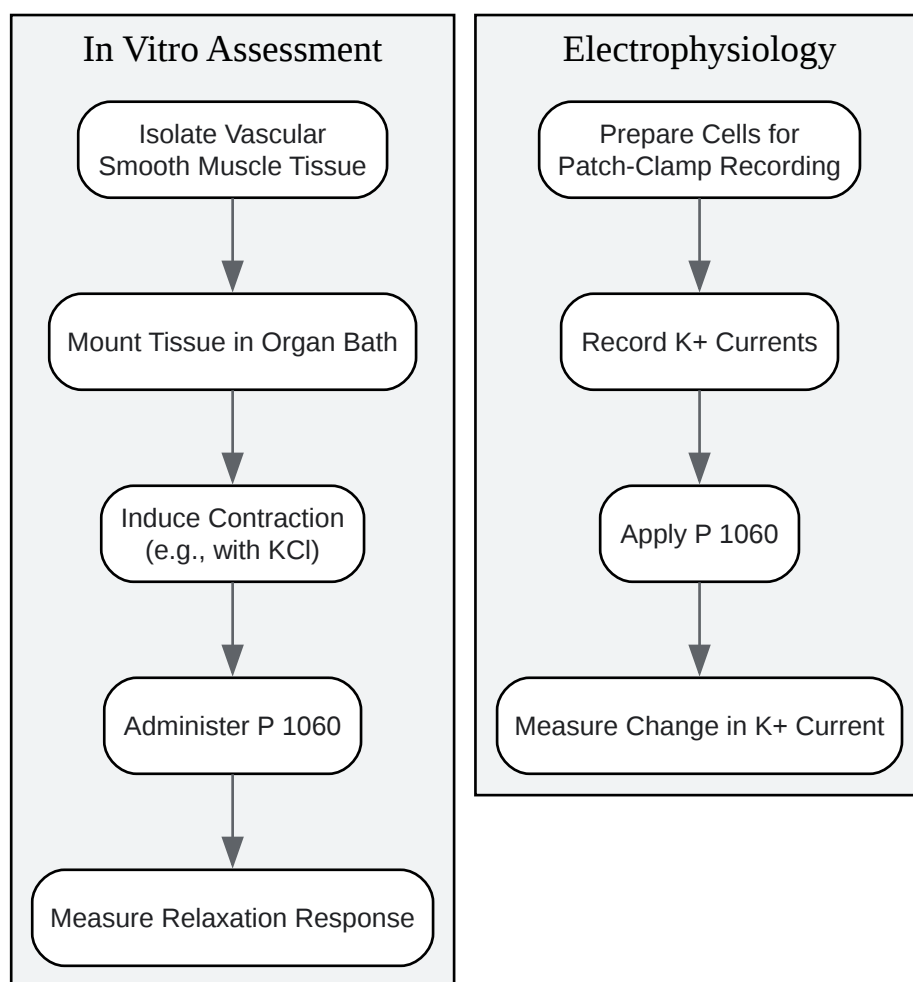


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P 1060 Mechanism of Action

Experimental Workflow for Assessing K⁺ Channel Opening

The following diagram illustrates a typical experimental workflow to characterize the activity of a potassium channel opener like **P 1060**.



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Workflow for K⁺ Channel Opener Assessment

Safety and Toxicity Profile

Specific Data for **P 1060**: There is a significant lack of publicly available, specific safety and toxicity data for **P 1060**. Preclinical development data, including acute and chronic toxicity studies, mutagenicity, carcinogenicity, and reproductive toxicity, have not been published.

General Profile of Cyanoguanidines: **P 1060** belongs to the cyanoguanidine class of compounds. The safety profile of cyanoguanidine itself has been evaluated. It is considered to be irritating to the skin in animal studies.[4] While most individuals do not develop sensitivity, there is a potential for sensitization in some cases.[4] In a subchronic oral toxicity study in rats,

the No-Observed-Adverse-Effect Level (NOAEL) for cyanoguanidine was determined to be 1,000 mg/kg/day.[4]

General Profile of Potassium Channel Openers: Potassium channel openers as a class are known for their vasodilatory effects, which can lead to side effects such as a fall in diastolic pressure and reflex tachycardia at higher doses.[5] Some potassium channel openers have been associated with adverse effects, though these can be compound-specific. For instance, some neuronal potassium channel openers have been linked to side effects like dizziness, fatigue, and confusion. However, the direct applicability of these side effects to **P 1060** is unknown without specific studies.

Conclusion

P 1060 is a potent potassium channel opener with demonstrated efficacy in relaxing vascular smooth muscle in preclinical models. Its mechanism of action is well-understood to involve the opening of KATP channels, leading to membrane hyperpolarization and subsequent muscle relaxation. However, a comprehensive safety and toxicity profile for **P 1060** is not publicly available. Drug development professionals should consider the general toxicological properties of the cyanoguanidine chemical class and the known class effects of potassium channel openers when evaluating this compound. Further dedicated preclinical safety studies would be required to fully characterize its toxicity profile.

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